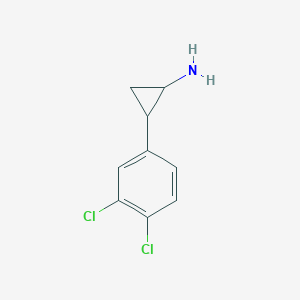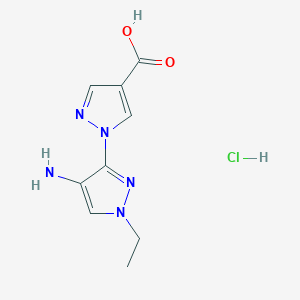![molecular formula C11H17ClFN5 B12223253 1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12223253.png)
1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine typically involves the reaction of 1-(2-fluoroethyl)-1H-pyrazole with N-[(1-methyl-1H-pyrazol-3-yl)methyl]amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C), to facilitate the coupling reaction. The reaction mixture is then heated to a specific temperature, typically around 80-100°C, for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction conditions and improve yield. The process may also include purification steps, such as crystallization or chromatography, to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine
- **1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine
Uniqueness
1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine is unique due to its specific substitution pattern and the presence of both fluoroethyl and methylpyrazolyl groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H17ClFN5 |
|---|---|
Molecular Weight |
273.74 g/mol |
IUPAC Name |
N-[[1-(2-fluoroethyl)pyrazol-3-yl]methyl]-1-(1-methylpyrazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H16FN5.ClH/c1-16-5-2-10(14-16)8-13-9-11-3-6-17(15-11)7-4-12;/h2-3,5-6,13H,4,7-9H2,1H3;1H |
InChI Key |
KDFWKNPKBTYMKM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CNCC2=NN(C=C2)CCF.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[(2,4-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride](/img/structure/B12223170.png)
![1-methyl-2-oxo-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B12223172.png)
![ethyl{[(2{R},3{S})-1-ethyl-2-(2-methoxyphenyl)pyrrolidin-3-yl]methyl}amine](/img/structure/B12223178.png)
![5-(2-Chlorophenyl)-10-(2,5-dimethylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B12223205.png)
![4-Ethyl-6-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B12223206.png)


![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B12223217.png)
![N-[(2,5-dimethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride](/img/structure/B12223237.png)

![(6Z)-6-[hydroxy-(4-methoxyphenyl)methylidene]-2-methylpyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B12223241.png)

![1-(1,5-dimethyl-1H-pyrazol-3-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine](/img/structure/B12223256.png)
![1-(4-chlorophenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]cyclopentanecarboxamide](/img/structure/B12223260.png)
